![molecular formula C26H26N2O5S B2848079 3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole CAS No. 1251581-80-2](/img/structure/B2848079.png)
3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide”, also known as “3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole”.
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs with improved efficacy and reduced side effects. The presence of oxazole and thiazole rings in its structure makes it a promising candidate for targeting various biological pathways, potentially leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents .
Organic Electronics
The compound’s unique electronic properties make it suitable for use in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The presence of methoxy groups and the sulfonamide moiety can enhance the charge transport properties, making it an excellent material for improving the efficiency of these devices .
Catalysis
In the field of catalysis, this compound can be used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions. The compound’s ability to stabilize metal nanoparticles can also be leveraged to develop highly efficient and selective catalytic systems .
Material Science
The compound’s structural features make it a valuable material in the field of material science. It can be used to develop new polymers and composites with enhanced mechanical and thermal properties. These materials can find applications in various industries, including aerospace, automotive, and construction .
Bioconjugation
The compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. This application is particularly useful in the development of biosensors and diagnostic tools. The compound’s functional groups allow for easy modification and attachment to proteins, nucleic acids, and other biomolecules .
Fluorescent Imaging
Due to its unique photophysical properties, the compound can be used in fluorescent imaging applications. It can serve as a fluorescent probe for detecting specific biomolecules or monitoring biological processes in real-time. This application is valuable in medical diagnostics and research, allowing for the visualization of cellular and molecular events .
Chemical Biology
In chemical biology, the compound can be used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for investigating the mechanisms of various biological processes. This can lead to the identification of new therapeutic targets and the development of novel drugs .
Environmental Science
The compound can also be applied in environmental science for the detection and removal of pollutants. Its ability to form complexes with heavy metals and other contaminants makes it useful in the development of sensors and remediation technologies. This application can help in monitoring and improving environmental quality .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which are part of the compound’s structure, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-5-15-24(16-6-18)34(29,30)28(21-9-13-23(32-4)14-10-21)17-25-19(2)33-26(27-25)20-7-11-22(31-3)12-8-20/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOXQAQZODTUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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